
Palladium(II) nitrate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium(II) nitrate hydrate, also known as Palladium dinitrate hydrate, is a compound with the linear formula Pd(NO3)2·xH2O . It is used as a precursor to supported palladium catalysts and is also used as a catalyst in the conversion of alkene nitration to glycol dinitrates . It is involved in the separation of chlorine and iodine and used as a biochemical for proteomics research .
Synthesis Analysis
Hydrated palladium nitrate may be prepared by dissolving palladium oxide hydrate in dilute nitric acid followed by crystallization . The nitrate crystallizes as yellow-brown deliquescent prisms. The anhydrous material is obtained by treating palladium metal with fuming nitric acid .
Molecular Structure Analysis
Palladium(II) nitrate is the inorganic compound with the formula Pd(NO3)2.(H2O)x where x = 0 or 2 . Both the anhydrous and dihydrate compounds feature square planar Pd(II) with unidentate nitrate ligands .
Chemical Reactions Analysis
Palladium(II) nitrate dihydrate is a highly reactive compound that is commonly used in catalytic reactions such as the hydrogenation of organic molecules, dehydrogenation of alkanes, and oxidation of alcohols .
Physical And Chemical Properties Analysis
Palladium(II) Nitrate Dihydrate is a highly water-soluble crystalline Palladium source for uses compatible with nitrates and lower (acidic) pH . Nitrate compounds are generally soluble in water. Nitrate materials are also oxidizing agents. When mixed with hydrocarbons, nitrate compounds can form a flammable mixture .
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of Palladium(II) nitrate hydrate, focusing on six unique fields:
Catalysis in Organic Synthesis
Palladium(II) nitrate hydrate is widely used as a catalyst in various organic synthesis reactions. It plays a crucial role in coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Nanocatalyst Preparation
This compound is instrumental in the preparation of palladium-based nanocatalysts. These nanocatalysts are used in fuel cells for the methanol-tolerant oxygen reduction reaction. The high surface area and unique properties of palladium nanoparticles enhance the efficiency and durability of fuel cells, making them more viable for clean energy applications .
Electrodeposition of Alloy Films
Palladium(II) nitrate hydrate is used in the co-electrodeposition process to create Cu-Pd alloy thin films on titanium substrates. These alloy films have applications in various fields, including electronics and catalysis, due to their excellent electrical conductivity and catalytic properties .
Hydrogenation Reactions
In hydrogenation reactions, Palladium(II) nitrate hydrate serves as a precursor for palladium catalysts. These catalysts are used for the selective hydrogenation of unsaturated compounds, such as the hydrogenation of crotonaldehyde to butyraldehyde. This process is vital in the production of fine chemicals and pharmaceuticals .
Environmental Catalysis
Palladium(II) nitrate hydrate is used in environmental catalysis, particularly in the reduction of pollutants. For instance, it is employed in the catalytic reduction of nitrogen oxides (NOx) in automotive exhaust systems. This application helps in reducing harmful emissions and improving air quality .
Proteomics Research
In the field of proteomics, Palladium(II) nitrate hydrate is used as a biochemical reagent. It aids in the separation and analysis of proteins, which is crucial for understanding protein functions and interactions. This application is significant in biomedical research and drug development .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an oxidizing solid, corrosive to metals, has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Direcciones Futuras
Propiedades
IUPAC Name |
palladium(2+);dinitrate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.H2O.Pd/c2*2-1(3)4;;/h;;1H2;/q2*-1;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZRLFJKQHIVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Pd+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N2O7Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palladium(II) nitrate hydrate | |
CAS RN |
207596-32-5 |
Source


|
| Record name | PALLADIUM(II) NITRATE HYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

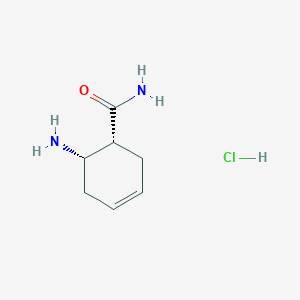
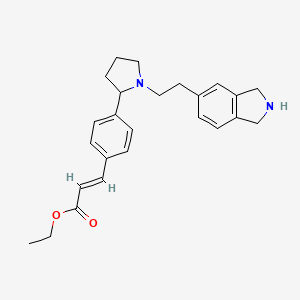

![(2Z)-4,4,4-Trifluoro-2-[[[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]amino]methylidene]-1-thiophen-2-ylbutane-1,3-dione](/img/structure/B3040399.png)
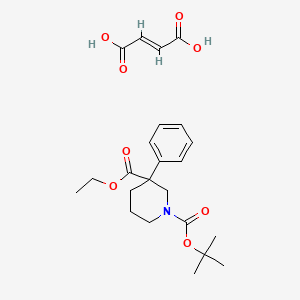
![Methyl 2-{4-[({[(1-chloroethylidene)amino]oxy}carbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B3040402.png)
![2-methyl-N'-{[4-(oxiran-2-ylmethoxy)phenyl]methylene}-6-(trifluoromethyl)nicotinohydrazide](/img/structure/B3040403.png)
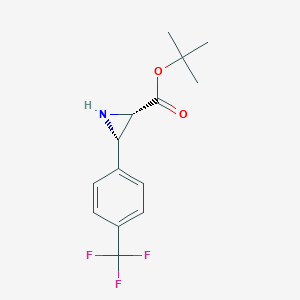
![[(Z)-(2-Heptylcyclopentylidene)amino] 2-(2-fluorophenyl)acetate](/img/structure/B3040405.png)
![[bis[(2-chloro-6-fluorophenyl)methyl]amino] (NZ)-N-(2,2-dichloro-1-thiomorpholin-4-ylethylidene)carbamate](/img/structure/B3040406.png)
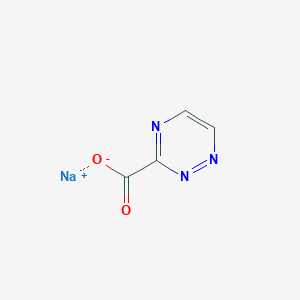
![N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea](/img/structure/B3040409.png)

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B3040413.png)